5-chloro-N-methylthiophene-2-sulfonamide
Overview
Description
5-chloro-N-methylthiophene-2-sulfonamide is an organic compound with the molecular formula C5H6ClNO2S2 and a molecular weight of 211.69 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfonamide group, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methylthiophene-2-sulfonamide typically involves the chlorination of N-methylthiophene-2-sulfonamide. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia, thiols, or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-chloro-N-methylthiophene-2-sulfonic acid.
Reduction: 5-chloro-N-methylthiophene-2-amine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-methylthiophene-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-N-methylthiophene-2-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt metabolic pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-methylthiophene-2-carboxamide
- 5-chloro-N-methylthiophene-2-sulfonic acid
- 5-chloro-N-methylthiophene-2-amine
Uniqueness
5-chloro-N-methylthiophene-2-sulfonamide is unique due to its specific combination of a chlorine atom, a methyl group, and a sulfonamide group on the thiophene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-chloro-N-methylthiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S2/c1-7-11(8,9)5-3-2-4(6)10-5/h2-3,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBICKZTEKGBFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(S1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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